molecular formula C16H13ClN2OS2 B2560020 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896345-13-4

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2560020
CAS No.: 896345-13-4
M. Wt: 348.86
InChI Key: DBQMIWGPRXLBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a synthetic small molecule characterized by a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This compound is built around a benzothiazole ring system substituted with a chloro group at the 5-position and a methyl group at the 4-position, and is functionalized with a 3-(methylthio)benzamide group at the 2-position . The benzothiazole nucleus is of significant interest in drug discovery due to its electron-deficient aromatic system, which facilitates binding to biological targets through π-π stacking and hydrogen bonding . Compounds based on this core structure have demonstrated a wide range of potential biological activities in research settings, including antimicrobial and anticancer properties . Specifically, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and function as negative allosteric modulators . Furthermore, other benzothiazole derivatives have been reported to exhibit promising activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway, highlighting the scaffold's relevance in oncology research . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-9-12(17)6-7-13-14(9)18-16(22-13)19-15(20)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMIWGPRXLBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Methylation: The methyl group at the 4-position can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

    Benzamide Formation: The final step involves the coupling of the chlorinated and methylated benzothiazole with 3-(methylthio)benzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis, use of automated reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group in the compound is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can convert it into sulfoxide (S(O)-Me) or sulfone (S(O)₂-Me) derivatives. These reactions typically occur under mild conditions (e.g., room temperature or reflux in dichloromethane) and are critical for modifying the compound’s electronic properties and biological activity.

Example Reaction :
R-SMe+H2O2R-S(O)-MeR-S(O)2-Me\text{R-SMe} + \text{H}_2\text{O}_2 \rightarrow \text{R-S(O)-Me} \rightarrow \text{R-S(O)}_2\text{-Me}
Reagents : H₂O₂, m-CPBA
Products : Sulfoxide/sulfone derivatives

Reduction Reactions

The benzamide group (-CONH₂) can undergo reduction to form an amine (-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed. This reaction alters the compound’s solubility and binding affinity to biological targets.

Example Reaction :
R-CONH2+LiAlH4R-CH2NH2\text{R-CONH}_2 + \text{LiAlH}_4 \rightarrow \text{R-CH}_2\text{NH}_2
Reagents : LiAlH₄, NaBH₄
Products : Aminobenzene derivatives

Substitution Reactions

The thiazole ring’s methyl group (-CH₃) can undergo electrophilic substitution. Halogenation (e.g., bromination or chlorination) using reagents like N-bromosuccinimide (NBS) or Cl₂ introduces new substituents, expanding the compound’s synthetic versatility. Halogenated derivatives are often intermediates for further functionalization .

Example Reaction :
R-CH3+Br2R-Br\text{R-CH}_3 + \text{Br}_2 \rightarrow \text{R-Br}
Reagents : Br₂, NBS, Cl₂
Products : Halogenated thiazole derivatives

Acylation Reactions

The amide nitrogen in the benzamide moiety can participate in acylation reactions. For instance, reaction with acyl chlorides in the presence of a base (e.g., pyridine) may form N-acylated derivatives. This reaction pathway is relevant for modifying the compound’s pharmacokinetic properties .

Example Reaction :
R-CONH2+R’COClR-CO-NH-CO-R’\text{R-CONH}_2 + \text{R'COCl} \rightarrow \text{R-CO-NH-CO-R'}
Reagents : Acyl chlorides, pyridine
Products : N-acylated benzamide derivatives

Multicomponent and Hybridization Reactions

Benzothiazole derivatives often participate in one-pot multicomponent reactions (e.g., Biginelli reaction) or molecular hybridization strategies. These methods allow the synthesis of complex heterocycles by combining the compound with aldehydes, ketones, or other reactants under acidic or basic conditions. Such reactions are pivotal for generating libraries of bioactive compounds .

Example Reaction :
Benzothiazole+Aldehyde+β-keto esterHybrid heterocycle\text{Benzothiazole} + \text{Aldehyde} + \text{β-keto ester} \rightarrow \text{Hybrid heterocycle}
Reagents : Ethanol, piperidine
Products : Hybrid heterocyclic compounds

Comparison of Reaction Types

Reaction Type Reagents Products Key Applications
OxidationH₂O₂, m-CPBASulfoxide/sulfone derivativesModifying electronic properties
ReductionLiAlH₄, NaBH₄Amine derivativesEnhancing solubility/binding
SubstitutionBr₂, NBS, Cl₂Halogenated derivativesFunctionalization for synthesis
AcylationAcyl chlorides, pyridineN-acylated derivativesPharmacokinetic modulation
MulticomponentAldehydes, β-keto estersHybrid heterocyclesLibrary generation for screening

Research Findings

  • Oxidation : Sulfoxide/sulfone derivatives exhibit altered antimicrobial or anticancer activity compared to the parent compound.

  • Reduction : Aminobenzene derivatives may show enhanced binding to protein targets (e.g., enzymes).

  • Substitution : Halogenated derivatives are intermediates for further functionalization, such as introducing fluorine for improved drug-like properties .

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has shown promise in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests potential efficacy in treating various diseases.

Case Studies

  • Antibiotic Resistance : A study highlighted the effectiveness of benzothiazole derivatives in combating antibiotic-resistant bacteria. The compound's mechanism involves inhibiting bacterial cell division by targeting enzymes crucial for folate synthesis, akin to sulfonamide drugs .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Research Findings

  • In vitro studies have demonstrated its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard methods, showing effective inhibition at low concentrations .

Table 1: Antibacterial Activity Data

CompoundConcentration (µg/mL)Zone of Inhibition (mm)Bacteria Tested
This compound112E. coli
This compound115S. aureus

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties, particularly against breast cancer cell lines.

Biological Significance

  • Molecular docking studies have suggested that the compound interacts effectively with estrogen receptors, which play a crucial role in the proliferation of certain cancer cells. Compounds with similar structures have shown promising results in inhibiting cancer cell growth .

Table 2: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)
This compoundMCF7 (Breast Cancer)10
Comparative CompoundMCF7 (Breast Cancer)15

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the benzamide group can form hydrogen bonds with protein targets, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzothiazole and benzamide rings.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s benzo[d]thiazole and benzamide substituents differentiate it from analogs. Key comparisons include:

Substituents on the Thiazole/Thiadiazole Core
  • Target Compound : 5-Chloro and 4-methyl groups on benzo[d]thiazole.
  • Compound 8a () : Features a pyridin-2-yl group fused with acetyl and methyl substituents. The acetyl group introduces electron-withdrawing effects, contrasting with the chloro group’s electron-withdrawing but sterically compact nature .
  • Compound 4a (): Incorporates a morpholinomethyl group, enhancing hydrophilicity compared to the target’s methylthio group .
Benzamide Modifications
  • Target Compound : 3-(Methylthio)benzamide.
  • Compound 98 () : Includes a 4-chlorobenzamide group, emphasizing halogen interactions in binding .
  • Compound 5p () : Contains a dodecyl chain, significantly increasing lipophilicity compared to the methylthio group .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Target Compound: C=O stretch ~1600 cm⁻¹ (benzamide); SCH₃ vibrations ~700 cm⁻¹.
    • Compound 8a (): Dual C=O stretches at 1679 and 1605 cm⁻¹ due to acetyl and benzamide groups .
  • NMR Data :
    • Target Compound: SCH₃ protons at δ ~2.5 ppm; aromatic protons influenced by chloro and methyl groups.
    • Compound 3m (): Methyl group on thiazole at δ 2.49 ppm; simplified aromatic splitting due to fewer substituents .

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on a review of current literature.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its extensive pharmacological properties. Its molecular formula is C11H10ClN2OSC_{11}H_{10}ClN_2OS with a molecular weight of approximately 248.73 g/mol. The structural characteristics include:

  • A chloro group at the 5-position of the benzothiazole.
  • A methylthio group at the 3-position of the benzamide.

These functional groups contribute to the compound's reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi . The presence of the benzothiazole ring is particularly crucial for this activity.
  • Anticancer Potential : Research indicates that derivatives of benzothiazole compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines .
  • Tyrosinase Inhibition : The compound may also act as a tyrosinase inhibitor, which is significant in cosmetic applications for skin whitening. Tyrosinase plays a critical role in melanin production, and its inhibition can reduce hyperpigmentation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound's structure allows it to bind competitively to active sites of enzymes like tyrosinase, thereby inhibiting their function .
  • Cellular Uptake : The hydrophobic nature of the compound may facilitate its absorption through cellular membranes, enhancing its bioavailability and effectiveness in biological systems .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity:

Compound NameMolecular FormulaKey Features
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamideC11H10ClN2OSC_{11}H_{10}ClN_2OSExhibits antimicrobial properties
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamideC13H12ClN2OSC_{13}H_{12}ClN_2OSShows anticancer effects
N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamideVariesFocused on different biological targets

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of benzothiazole derivatives found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, and how is purity ensured?

Answer: The compound is synthesized via a multi-step protocol:

  • Step 1 : React 5-chloro-4-methylbenzo[d]thiazol-2-amine with 3-(methylthio)benzoyl chloride in pyridine under stirring at room temperature for 12–24 hours .
  • Step 2 : Purify the crude product by washing with NaHCO₃ (10%) and water, followed by recrystallization from methanol or ethanol .
  • Purity Validation : Thin-layer chromatography (TLC) monitors reaction progress, while melting point analysis, IR (amide C=O stretch ~1650 cm⁻¹), and ¹H/¹³C NMR (e.g., methylthio resonance at δ 2.5 ppm) confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this benzamide derivative?

Answer:

  • ¹H/¹³C NMR : Identifies substituent environments (e.g., methylthio group at δ 2.5 ppm, aromatic protons in benzo[d]thiazole at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Confirms amide bonds (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bending .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching calculated mass ± 0.005 Da) .
  • X-ray Crystallography (if applicable): Resolves hydrogen bonding (e.g., N–H⋯N interactions in thiazole rings) .

Q. What in vitro assays are recommended for preliminary anticancer activity screening?

Answer:

  • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated via dose-response curves .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining detects early/late apoptosis induced by the compound .
  • Cell Cycle Analysis : Propidium iodide staining identifies G1/S or G2/M arrest (e.g., via increased sub-G1 population) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methylthio groups) influence bioactivity?

Answer:

  • Electron-Withdrawing Groups (Cl) : Enhance electrophilicity, improving DNA intercalation (e.g., IC₅₀ of 12 µM in HeLa vs. 25 µM for non-chlorinated analogs) .
  • Methylthio Substituent : Increases lipophilicity (logP ~3.5), enhancing membrane permeability and mitochondrial targeting .
  • SAR Trends : Para-substituted benzamides show higher potency than ortho analogs due to steric hindrance reduction .

Q. How can molecular docking resolve discrepancies in reported enzyme inhibition data?

Answer:

  • Target Selection : Prioritize enzymes linked to cancer (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite .
  • Docking Parameters : Grid boxes centered on catalytic sites (e.g., COX-2 active site: 20 ų) with Lamarckian genetic algorithms .
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for COX-2) with experimental IC₅₀ values to reconcile mismatches from assay variability .

Q. Why do cytotoxicity results vary across studies, and how can experimental design mitigate this?

Answer:

  • Cell Line Heterogeneity : MCF-7 (ER+) may show lower sensitivity than MDA-MB-231 (triple-negative) due to receptor-driven resistance .
  • Assay Conditions : Serum-free media can exaggerate toxicity; use 10% FBS for physiologically relevant IC₅₀ values .
  • Normalization : Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells to reduce plate-to-plate variability .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz)δ 2.5 (s, SCH₃), 7.2–8.5 (aromatic H)
IR (KBr)1650 cm⁻¹ (amide C=O), 750 cm⁻¹ (C-S stretch)
HRMS (ESI)[M+H]⁺: 363.0425 (calc. 363.0420)

Q. Table 2. Comparative Cytotoxicity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Assay ProtocolReference
HeLa12 ± 1.2MTT, 48h incubation
MCF-718 ± 2.1SRB, 72h incubation
A54925 ± 3.0Alamar Blue, 24h

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